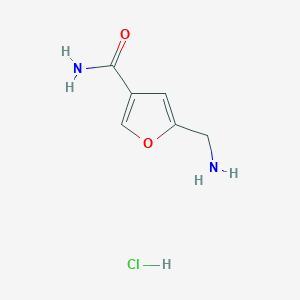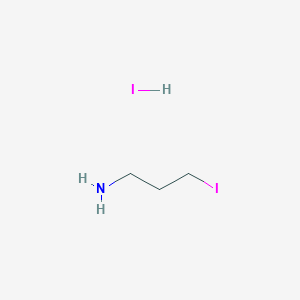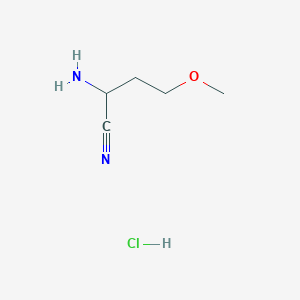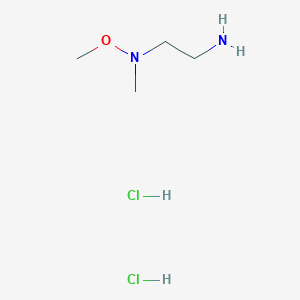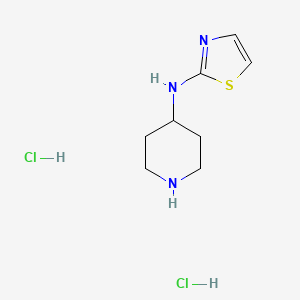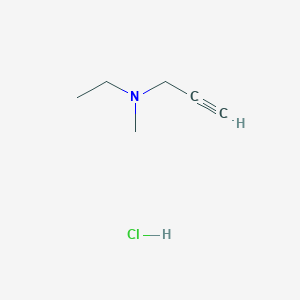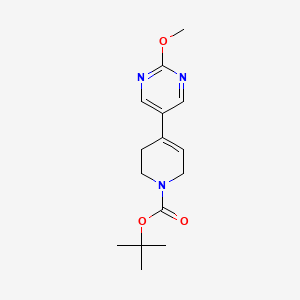![molecular formula C7H5BrClN3 B1379505 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1019023-79-0](/img/structure/B1379505.png)
7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
“7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular formula C6H4BrN3 . It belongs to the class of compounds known as [1,2,4]triazolo[4,3-a]pyridines, which have been found to be remarkably versatile in drug design .
Synthesis Analysis
The synthesis of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of the chloromethyl derivative with methyl amine, followed by the reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) .Molecular Structure Analysis
The ring system of [1,2,4]triazolo[4,3-a]pyridines is isoelectronic with that of purines. Depending on the choice of substituents, the triazolopyridine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The [1,2,4]triazolo[4,3-a]pyridine scaffold has found numerous applications in medicinal chemistry. Due to the structural similarities of the triazolopyridine heterocycle with the purine ring, different studies have investigated triazolopyridine derivatives as possible isosteric replacements for purines .Scientific Research Applications
Synthesis and Structural Analysis
- Triazolopyridines, including compounds similar to 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine, are synthesized using chlorinated agents like N-Chlorosuccinimide (NCS) under mild conditions. They are characterized through methods like NMR, FTIR, MS, and X-ray diffraction. These compounds show potential in pharmaceutical applications due to their biological activity (El-Kurdi et al., 2021).
Potential for Diversification and Rearrangement
- The structure of similar compounds allows for ring rearrangement and diversification, making them useful as synthetic intermediates. This includes palladium-catalyzed cross-couplings and direct aromatic substitution, highlighting their versatility in chemical synthesis (Tang et al., 2014).
Antifungal Activity
- A compound with a closely related structure demonstrated significant antifungal activity against pathogens like Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea. This suggests the potential of triazolopyridines in developing new antifungal agents (Wang et al., 2018).
Herbicidal Activity
- Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, which are structurally similar to this compound, have shown excellent herbicidal activity on a broad spectrum of vegetation. This indicates the potential use of these compounds in agricultural applications (Moran, 2003).
Electrophilic Reactions
- Triazolopyridines can react with various electrophiles, leading to different derivatives. These reactions offer insights into the chemistry of these compounds and their potential applications in the synthesis of diverse chemical entities (Jones et al., 1981).
Mechanism of Action
Target of Action
The primary target of 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Its molecular weight (23247 g/mol) suggests that it may have favorable pharmacokinetic properties, as small molecules often have good absorption and distribution characteristics
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression and induces apoptosis within cells . This results in the inhibition of cell growth, particularly in cancer cells .
Future Directions
The [1,2,4]triazolo[4,3-a]pyridine scaffold, to which “7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine” belongs, is underexploited among the heme binding moieties. The rational and in silico-guided design of analogues has led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes . This suggests potential future directions for the development of new drugs using this scaffold.
Biochemical Analysis
Biochemical Properties
7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell cycle progression. Additionally, this compound interacts with various proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins. This modulation can result in altered cellular metabolism and changes in the expression of genes involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and chloromethyl groups facilitate its binding to the active sites of enzymes and proteins, leading to inhibition or activation of their functions . For instance, the compound’s interaction with CDKs involves binding to the ATP-binding site, preventing ATP from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition disrupts the phosphorylation of target proteins, ultimately affecting cell cycle progression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound results in significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical effects . At higher doses, the compound can induce toxic effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without significant toxicity. Beyond this range, the adverse effects become more pronounced, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of metabolites that can either retain or lose the compound’s biochemical activity. The effects on metabolic flux and metabolite levels depend on the specific pathways involved and the enzymes that mediate the compound’s metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also translocate to the nucleus, where it affects nuclear processes such as gene expression and DNA replication. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These modifications can enhance or inhibit the compound’s activity, depending on the cellular context.
Properties
IUPAC Name |
7-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-5-1-2-12-6(3-5)10-11-7(12)4-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBCSMFANWOKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2CCl)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


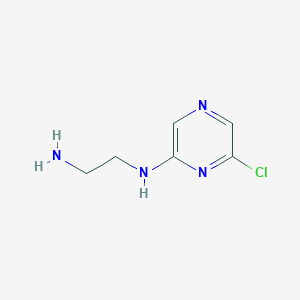

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride](/img/structure/B1379425.png)


